2-(3-oxomorpholin-4-yl)propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
933749-97-4 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(3-oxomorpholin-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11NO4/c1-5(7(10)11)8-2-3-12-4-6(8)9/h5H,2-4H2,1H3,(H,10,11) |
InChI Key |
TWCJCKIDASUZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CCOCC1=O |
Purity |
95 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 2 3 Oxomorpholin 4 Yl Propanoic Acid
Retrosynthetic Analysis and Strategic Approaches for 2-(3-oxomorpholin-4-yl)propanoic acid Synthesis
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net This approach allows for the identification of key bond disconnections and strategic considerations for the forward synthesis.
A primary disconnection for this compound is the C-N bond between the morpholine (B109124) nitrogen and the propanoic acid backbone. This suggests a synthetic route starting from morpholin-3-one (B89469) and a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group.
Conventional Synthetic Routes to this compound
A plausible and conventional approach to synthesize this compound involves the N-alkylation of morpholin-3-one. This method is analogous to the synthesis of N-substituted quinolinones from their parent heterocycles. nih.gov The reaction would proceed via the nucleophilic attack of the nitrogen atom of morpholin-3-one on an appropriate electrophile.
A typical reaction would involve reacting morpholin-3-one with a 2-halopropanoic acid ester, such as ethyl 2-bromopropanoate, in the presence of a suitable base to facilitate the nucleophilic substitution. The resulting ester would then be hydrolyzed to yield the target carboxylic acid.
Table 1: Proposed Conventional Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Morpholin-3-one, Ethyl 2-bromopropanoate | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile), Heat | Ethyl 2-(3-oxomorpholin-4-yl)propanoate |
| 2 | Ethyl 2-(3-oxomorpholin-4-yl)propanoate | Base (e.g., NaOH, KOH), Solvent (e.g., EtOH/H₂O), Heat; followed by acidic workup (e.g., HCl) | This compound |
Novel and Optimized Synthetic Strategies for this compound
The propanoic acid moiety of the target molecule contains a chiral center at the C2 position. A stereoselective synthesis would aim to produce a single enantiomer of the final product. This can be achieved by using a chiral starting material or a chiral auxiliary.
One strategy would be to start with a commercially available enantiomer of a 2-halopropanoic acid derivative, such as (R)- or (S)-ethyl 2-chloropropanoate. The N-alkylation reaction with morpholin-3-one would likely proceed with retention of configuration at the chiral center, leading to the corresponding enantiomerically enriched ester, which can then be hydrolyzed.
Alternatively, a chiral auxiliary could be employed. For instance, a chiral oxazolidinone auxiliary could be acylated and then subjected to an asymmetric alkylation to introduce the morpholin-3-one moiety. Subsequent cleavage of the auxiliary would yield the enantiomerically pure carboxylic acid.
Table 2: Proposed Stereoselective Synthesis Strategies
| Strategy | Description |
| Chiral Pool Synthesis | N-alkylation of morpholin-3-one with an enantiomerically pure 2-halopropanoic acid ester (e.g., (S)-ethyl 2-bromopropanoate) followed by hydrolysis. |
| Chiral Auxiliary-Mediated | Acylation of a chiral auxiliary (e.g., Evans' oxazolidinone) with a suitable acylating agent, followed by asymmetric alkylation with a morpholin-3-one precursor, and subsequent removal of the auxiliary. |
Green chemistry principles focus on designing chemical processes that are environmentally benign. rsc.org For the synthesis of this compound, several green approaches can be considered.
One approach is the use of greener solvents. Traditional solvents like DMF are effective but have associated health and environmental risks. Safer alternatives such as dimethyl carbonate (DMC) or cyclopentyl methyl ether (CPME) could be explored. Additionally, catalyst selection is crucial. Phase-transfer catalysts could be employed to facilitate the N-alkylation in a biphasic system, potentially reducing the need for harsh organic solvents.
Functional Group Transformations and Derivatization of this compound
The presence of a carboxylic acid group allows for a variety of functional group transformations and derivatizations, enabling the synthesis of a range of analogues.
Esterification and Amidation Reactions of this compound
Esterification: The carboxylic acid can be readily converted to its corresponding esters. A common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com The reaction is typically heated to drive the equilibrium towards the ester product.
Table 3: Proposed Esterification of this compound
| Alcohol | Catalyst | Product |
| Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 2-(3-oxomorpholin-4-yl)propanoate |
| Ethanol | H₂SO₄ (catalytic) | Ethyl 2-(3-oxomorpholin-4-yl)propanoate |
| Isopropanol | H₂SO₄ (catalytic) | Isopropyl 2-(3-oxomorpholin-4-yl)propanoate |
Amidation: The carboxylic acid can also be converted to amides by reaction with amines. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. This approach is widely used in the synthesis of various amide derivatives. nih.gov
Table 4: Proposed Amidation of this compound
| Amine | Coupling Reagents | Product |
| Ammonia | DCC, HOBt | 2-(3-oxomorpholin-4-yl)propanamide |
| Benzylamine | EDC, HOBt | N-benzyl-2-(3-oxomorpholin-4-yl)propanamide |
| Morpholine | HATU, DIPEA | 4-(2-(3-oxomorpholin-4-yl)propanoyl)morpholine |
Cyclization and Ring-Opening Pathways Involving this compound
The structural characteristics of this compound, featuring both a carboxylic acid and a lactam moiety, allow for a variety of cyclization and ring-opening reactions. These chemical transformations are crucial for creating new heterocyclic compounds and understanding the molecule's reactivity.
Intramolecular cyclization of derivatives of this compound can lead to the formation of more complex polycyclic systems. For instance, the acid chloride derivative could potentially undergo a Friedel-Crafts type acylation in the presence of a Lewis acid if an appropriate aromatic ring is attached to the core structure.
The morpholinone lactam ring is susceptible to ring-opening reactions under different conditions. For example, basic hydrolysis can cleave the lactam bond, yielding N-(2-carboxyethyl)morpholine-3-carboxylic acid. This provides a synthetic route to functionalized morpholine derivatives. In superacidic media, protonation of a similar β-lactam structure has been shown to initiate ring opening, suggesting that the lactam of this compound could undergo analogous reactions under strongly acidic conditions. nih.gov The study of such ring-opening reactions is valuable for creating novel chemical structures. researchgate.net
Scale-Up Considerations and Process Chemistry for this compound
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to process chemistry, safety, and cost-effectiveness.
Challenges in Industrial Synthesis of this compound
The large-scale production of this compound demands robust and scalable synthetic methods. Key challenges include:
Starting Material Sourcing: The availability and cost of key starting materials, such as morpholin-3-one and a suitable propanoic acid synthon, are critical for economically viable production.
Reaction Control: The N-alkylation step to form the propanoic acid side chain can be exothermic and requires precise temperature control to prevent runaway reactions and ensure product consistency.
Solvent Selection: Choosing an appropriate solvent that is effective for the reaction, facilitates product isolation, and adheres to industrial safety and environmental standards is a major consideration.
Purification: Developing a scalable purification method, such as crystallization, to effectively remove impurities is essential for achieving the high purity required for its applications. google.com
Below is a table outlining the different focuses for laboratory versus industrial scale synthesis.
| Parameter | Laboratory-Scale Focus | Industrial-Scale Focus |
| Reagent Stoichiometry | Often employs an excess of a reagent to maximize reaction completion. | Optimized to be near stoichiometric to reduce waste and cost. |
| Temperature Control | Utilizes standard laboratory equipment like heating mantles and ice baths. | Employs jacketed reactors with sophisticated temperature control systems for safety and consistency. |
| Work-up & Isolation | Relies on techniques like liquid-liquid extraction and column chromatography. | Focuses on scalable methods such as crystallization, filtration, and large-scale drying. |
| Process Safety | Basic safety measures including fume hoods and personal protective equipment. | Involves comprehensive hazard and operability (HAZOP) studies and process safety management (PSM). |
Impurity Profiling and Quality Control in this compound Synthesis
A detailed understanding of the impurity profile is fundamental to the quality control of this compound manufacturing. arastirmax.com Impurities can originate from starting materials, side reactions, or degradation of the final product. researchgate.net The identification and control of these impurities are critical for the safety and efficacy of the final product. medwinpublishers.com
Potential impurities in the synthesis of this compound may include:
Unreacted morpholin-3-one.
By-products from side reactions.
Residual solvents from the manufacturing process. arastirmax.com
Degradation products formed during storage or handling.
Regulatory bodies emphasize the importance of impurity profiling, and it has become a critical aspect of modern pharmaceutical analysis. arastirmax.commedwinpublishers.com Advanced analytical techniques are employed for the identification, structural elucidation, and quantification of impurities. arastirmax.com
The following table summarizes common analytical techniques used for quality control.
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and quantify known and unknown impurities. researchgate.net |
| Gas Chromatography (GC) | To quantify residual solvents. researchgate.net |
| Mass Spectrometry (MS) | To identify the structure of impurities. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the final product and identify impurities. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the presence of key functional groups. |
Iii. Molecular Mechanisms of Action and Target Engagement of 2 3 Oxomorpholin 4 Yl Propanoic Acid
Identification of Molecular Targets for 2-(3-oxomorpholin-4-yl)propanoic acid
The initial step in understanding the action of any compound is the identification of its molecular binding partners.
Currently, there are no publicly available data from receptor binding assays for this compound. Such studies are crucial for determining if the compound interacts with specific cellular receptors and for quantifying the strength of this interaction, typically expressed as affinity constants (e.g., Kᵢ, Kₑ, or IC₅₀ values). Future research employing radioligand binding assays or surface plasmon resonance across a panel of known receptors would be necessary to identify potential targets.
The effect of this compound on enzymatic activity is another critical area that remains unexplored. Enzyme inhibition or activation assays would be required to determine if this compound can modulate the function of key enzymes involved in various physiological or pathological pathways. For instance, related morpholine-containing structures have been investigated as inhibitors of enzymes like 5-lipoxygenase, but specific data for the compound is absent.
Without identified molecular targets, the dynamics of protein-ligand interactions for this compound cannot be described. Once a target protein is identified, computational methods such as molecular docking and molecular dynamics simulations could predict the binding mode and the key amino acid residues involved in the interaction. These computational insights would then require experimental validation through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Cellular and Subcellular Localization of this compound
Understanding where a compound accumulates within a cell is vital for interpreting its biological effects.
There is no available research detailing the intracellular distribution of this compound. Techniques such as fluorescence microscopy, using a fluorescently labeled version of the compound, or subcellular fractionation followed by analytical quantification would be necessary to determine its localization in different cellular compartments (e.g., nucleus, mitochondria, cytoplasm).
The ability of this compound to cross cellular membranes is a fundamental property that influences its bioavailability and access to intracellular targets. Studies using cell-based assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, would be needed to assess its passive diffusion and to investigate the potential involvement of active transport mechanisms.
Downstream Signaling Pathways Modulated by this compound
No information available.
No information available.
No information available.
Iv. Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of 2 3 Oxomorpholin 4 Yl Propanoic Acid Analogues
Design Principles for 2-(3-oxomorpholin-4-yl)propanoic acid Analogues and Derivatives
The design of new analogues and derivatives of this compound is guided by established medicinal chemistry principles, including rational design based on target structure and combinatorial approaches to rapidly generate chemical diversity.
Rational drug design for analogues often leverages the morpholinone core as a rigid scaffold to mimic peptide structures or to orient functional groups for optimal interaction with enzyme active sites. nih.gov A prominent application for structurally related compounds is the inhibition of serine proteases in the coagulation cascade, such as Factor XIa (FXIa) and thrombin. nih.govbjcardio.co.ukmdpi.com The development of FXIa inhibitors is a promising strategy for creating anticoagulants with a reduced risk of bleeding complications compared to existing therapies. bjcardio.co.ukmdpi.commdpi.com
In this context, the 3-oxomorpholine ring can serve as a dipeptide mimetic. For example, a 4-amino-2-carboxymethyl-3-morpholinone motif was successfully used to mimic the D-Phe-Pro dipeptide in a series of thrombin inhibitors. nih.gov The design process involves using computational modeling and X-ray crystallography of inhibitor-enzyme complexes to understand the binding modes. nih.govnih.gov These studies reveal how the morpholinone scaffold and its substituents fit into specific pockets of the target enzyme, such as the S1 and S2 pockets of thrombin, allowing for the strategic placement of groups to enhance binding affinity and selectivity. nih.gov The propanoic acid moiety can be positioned to interact with charged or polar residues within the active site, further anchoring the inhibitor.
Combinatorial chemistry provides a powerful tool for rapidly synthesizing large libraries of related compounds, enabling a broad exploration of the SAR. mdpi.com A parallel, solution-phase synthesis approach can be adapted for creating diverse libraries of this compound derivatives.
This strategy would typically involve a multi-step process:
Synthesis of the Core Scaffold: Preparation of the this compound core building block.
Derivatization: The carboxylic acid moiety of the core scaffold can be coupled with a diverse library of amines or alcohols to generate a wide array of amides or esters. Reagents like 1,1'-carbonyldiimidazole (B1668759) are often used as coupling agents for this step. mdpi.com
Purification and Screening: The resulting library of compounds is then screened for biological activity to identify initial "hit" compounds with desired properties, which can then be selected for further optimization.
This high-throughput approach allows for the systematic evaluation of various substituents at the propanoic acid position, accelerating the discovery of compounds with improved potency and favorable pharmacokinetic profiles. mdpi.com
Impact of Structural Modifications on Molecular Target Binding and Potency
Modifications to the morpholine (B109124) ring, the stereocenter of the propanoic acid, and the carboxylic acid group itself have profound effects on the biological activity of the analogues.
The morpholine ring of this compound is a key component of its pharmacophore, and introducing substituents can significantly alter its binding affinity and selectivity. The morpholine scaffold is found in numerous bioactive compounds and is valued for its favorable physicochemical properties. jchemrev.com
In a series of thrombin inhibitors, the substitution on the nitrogen at position 4 of the morpholinone ring was critical for activity. A comparison between a 4-amino-3-morpholinone series and a simpler 3-morpholinone series revealed that the 4-amino group was crucial for achieving high potency, likely by enabling additional interactions within the enzyme's active site. nih.gov Furthermore, the placement of substituents at other positions, such as the 2-position, can influence the orientation of the entire molecule within the binding pocket.
| Compound/Series | Modification on Morpholinone Ring | Observed Effect on Activity | Reference |
| Thrombin Inhibitors | Addition of a 4-amino group | Crucial for high-potency inhibition | nih.gov |
| Thrombin Inhibitors | Carboxymethyl group at C2 | Positions the molecule for key interactions | nih.gov |
| General Morpholine Derivatives | Various substitutions | Can enhance selectivity for specific enzymes like COX-2 | jchemrev.com |
This table illustrates the general principles of how substitutions on a morpholinone ring can impact biological activity, based on findings from related compound series.
The propanoic acid moiety of the title compound contains a chiral center at the C2 position, meaning it can exist as (R) and (S) enantiomers. Stereochemistry is often a critical determinant of biological activity, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its chiral biological target.
Research on related chiral propionic acid derivatives has demonstrated that enantiomers can exhibit significant differences in receptor affinity and functional activity. nih.gov For example, in a study of 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid, the (S)-enantiomer showed higher binding affinity for AMPA receptors, whereas the (R)-enantiomer was a more potent agonist. nih.gov Similarly, for a series of morpholinone-based thrombin inhibitors, the optimal stereochemistry for the most active compounds was the reverse of that found in a previously reported series, highlighting the subtle but critical role of stereoisomerism. nih.gov
| Compound | Stereoisomer | AMPA Receptor Binding Affinity (IC₅₀) | AMPA Receptor Agonist Potency (EC₅₀) | Reference |
| TDPA | (S)-TDPA | 0.065 µM | 20 µM | nih.gov |
| TDPA | (R)-TDPA | 0.265 µM | 6.6 µM | nih.gov |
Data from a study on (RS)-2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid (TDPA) illustrates the significant impact of stereochemistry on biological activity.
Various functional groups can act as bioisosteres for carboxylic acids, including:
Esters and Amides: Simple derivatization to esters or amides can modulate properties. In some cases, an ester can efficiently replace the acid group, occasionally leading to improved activity, potentially due to better cell permeability. mdpi.com
Tetrazoles: Tetrazoles are classic non-classical bioisosteres of carboxylic acids, sharing a similar pKa and spatial distribution of charge.
Hydroxamic Acids: This group can also mimic the binding of a carboxylic acid.
Highly Fluorinated Alcohols: Groups like 2,2,2-trifluoroethan-1-ol are weakly acidic but highly lipophilic, making them attractive for improving brain penetration. nih.gov
The choice of bioisostere depends on the specific requirements of the target interaction and the desired pharmacokinetic properties.
| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |
| Carboxylic Acid | Ester | Can improve permeability and activity | mdpi.com |
| Carboxylic Acid | 2,2,2-Trifluoroethan-1-ol | Retains binding, improves bioavailability and brain penetration | nih.gov |
| Carboxylic Acid | Phosphonic Acid | Can alter intrinsic activity (e.g., agonist to antagonist) | nih.gov |
| Carboxylic Acid | Hydroxyquinolin-2-one | Can maintain key hydrogen bonds with improved brain penetration | nih.gov |
This table summarizes common bioisosteric replacements for the carboxylic acid moiety and their potential benefits in drug design.
Correlation of Structural Features with Specific Biological Activities in Preclinical Models
SAR Studies in In Vitro Cell-Based Assays for this compound Analogues
No research data is currently available.
In Vivo SAR Explorations in Animal Models for this compound Derivatives
No research data is currently available.
V. Preclinical Investigation of 2 3 Oxomorpholin 4 Yl Propanoic Acid in Biological Systems
In Vitro Studies with 2-(3-oxomorpholin-4-yl)propanoic acid
In vitro studies are a cornerstone of early-stage drug discovery and chemical compound characterization, providing insights into the biological effects of a substance in a controlled, non-living system.
Cell Culture Models for Assessing this compound Activity
The use of cell culture models to assess the biological activity of this compound has not been described in the available scientific literature. Typically, researchers would utilize various immortalized cell lines or primary cells to investigate the compound's effects on cellular processes such as proliferation, viability, and signaling pathways.
Organotypic Slice Cultures and this compound Responses
There are no published studies detailing the responses of organotypic slice cultures to this compound. This ex vivo technique, which maintains the three-dimensional structure of an organ, is often employed to study the effects of compounds on complex tissue environments.
High-Throughput Screening Assays for this compound
Information regarding the inclusion of this compound in high-throughput screening (HTS) campaigns is not available. HTS is a method used for the rapid assessment of a large number of compounds for a specific biological activity.
In Vivo Studies in Animal Models Utilizing this compound
In vivo studies in animal models are critical for understanding the behavior of a compound in a living organism.
Pharmacokinetic Profiles of this compound in Preclinical Species
Detailed pharmacokinetic profiles of this compound in preclinical species have not been publicly reported. Such studies are essential for determining how a compound is absorbed, distributed, metabolized, and excreted by a living system.
Absorption and Distribution of this compound
Specific data on the absorption and distribution of this compound in any preclinical species are not available in the scientific literature. These parameters are fundamental to understanding the bioavailability and tissue penetration of a compound.
Metabolism and Excretion of this compound
There is currently no available information on the metabolic fate and excretion pathways of this compound in any biological system. A typical investigation in this area would involve administering the compound to animal models to understand how it is absorbed, distributed, metabolized, and ultimately excreted (ADME). Such studies would identify the primary organs involved in its metabolism, such as the liver, and characterize any metabolic byproducts. The routes of excretion, whether through urine or feces, would also be determined to understand the compound's clearance from the body.
Efficacy Studies of this compound in Disease Models
Rodent Models of Disease and this compound Intervention
No efficacy studies of this compound in any rodent models of disease have been published. To assess its therapeutic potential, the compound would need to be tested in established animal models that mimic human diseases. The selection of the model would depend on the hypothesized mechanism of action of the compound.
Non-Rodent Animal Models and this compound Effects
There is no research available on the effects of this compound in non-rodent animal models. Such studies are often conducted in larger animal models, such as canines or non-human primates, to gather more data on a compound's efficacy and to better predict its effects in humans.
Biomarker Identification and Validation for this compound Activity
No biomarkers have been identified or validated in connection with the activity of this compound. Biomarker studies are crucial for drug development as they provide measurable indicators of a drug's effect. Research in this area would involve identifying molecular, cellular, or physiological changes that occur in response to the compound and validating that these changes correlate with its therapeutic activity.
Vi. Computational Chemistry and Cheminformatics Approaches to 2 3 Oxomorpholin 4 Yl Propanoic Acid
Molecular Modeling and Docking Studies of 2-(3-oxomorpholin-4-yl)propanoic acid
No published studies were identified that predict the target binding modes of this compound.
There is no available research on the conformational analysis or the identification of bioactive conformations for this compound.
Virtual Screening and Lead Optimization Strategies with this compound
There are no documented virtual screening or lead optimization studies that utilize this compound as a scaffold or lead compound.
De Novo Design and Scaffold Hopping Approaches for this compound Derivatives
De novo design and scaffold hopping are two key computational strategies for discovering novel drug candidates. De novo design involves constructing new molecules from scratch, often within the binding site of a biological target, while scaffold hopping aims to identify isosteric replacements for a core molecular structure to find new chemical entities with similar biological activity but potentially improved properties. uniroma1.itnih.gov
De Novo Design
For this compound, a de novo design strategy would typically begin with the core 3-oxomorpholine ring and the propanoic acid side chain as starting points or fragments. Computational algorithms can then "grow" new functional groups or build entirely new molecules around these initial fragments. This process is often guided by the three-dimensional structure of a specific biological target, such as an enzyme's active site. The goal is to design novel derivatives that exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, thereby predicting enhanced potency. For instance, software could explore various substitutions on the morpholine (B109124) ring or modifications to the propanoic acid chain to optimize binding affinity.
Scaffold Hopping
Scaffold hopping is particularly useful for overcoming limitations of an existing molecular scaffold, such as poor metabolic stability, toxicity, or patentability issues. nih.govbiosolveit.de Starting with this compound as the reference structure, scaffold hopping algorithms would search virtual chemical libraries for different core structures that can maintain the essential 3D arrangement of key pharmacophoric features (e.g., the hydrogen bond acceptor of the lactam carbonyl, the carboxylate group). This could lead to the replacement of the 3-oxomorpholine core with other heterocyclic systems, such as piperazinones, oxazolidinones, or even non-cyclic bioisosteres that project the side chains into a similar orientation. nih.gov The success of scaffold hopping relies on finding a new core that is chemically distinct yet functionally equivalent. biosolveit.de
The following interactive table illustrates hypothetical derivatives of this compound that could be generated through these computational approaches, along with their predicted design rationale.
Table 1: Hypothetical Derivatives of this compound Generated via De Novo Design and Scaffold Hopping Disclaimer: The data in this table is purely illustrative and not based on experimental results.
| Compound ID | Design Approach | Structural Modification | Predicted Design Rationale |
|---|---|---|---|
| DERIV-001 | De Novo Design | Addition of a phenyl group at the 2-position of the morpholine ring. | To introduce a hydrophobic interaction with a putative target binding pocket. |
| DERIV-002 | De Novo Design | Replacement of the propanoic acid with a tetrazole group. | To act as a bioisostere for the carboxylic acid with potentially improved metabolic stability. |
| DERIV-003 | Scaffold Hopping | Replacement of the 3-oxomorpholine with a 2-oxopiperazine core. | To alter the scaffold while maintaining key hydrogen bonding features and exploring new interaction vectors. |
ADME Prediction (Absorption, Distribution, Metabolism, Excretion) for this compound (Computational Focus)
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery, as poor pharmacokinetics is a major cause of clinical trial failures. In silico ADME prediction models are now routinely used to flag potential liabilities early in the design phase. mu-varna.bg These models use a molecule's structure to calculate various physicochemical and pharmacokinetic parameters.
For this compound, a computational ADME assessment would involve calculating a range of descriptors. These include:
Absorption: Predictions of oral bioavailability are often based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). mu-varna.bg The topological polar surface area (TPSA) is another key descriptor for predicting cell membrane permeability.
Distribution: Parameters such as the fraction of unbound drug in plasma (fu) and brain/blood partitioning (logBB) can be computationally estimated to predict how the compound will distribute throughout the body and whether it can cross the blood-brain barrier.
Metabolism: In silico tools can predict the likelihood of a molecule being a substrate or inhibitor of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. Identifying potential sites of metabolism on the molecule can also guide the design of more stable derivatives. sci-hub.se The morpholine ring itself can sometimes be susceptible to metabolic cleavage. sci-hub.se
Excretion: Predictions related to excretion often involve assessing the compound's water solubility and its potential for renal clearance.
The interactive table below presents a hypothetical in silico ADME profile for this compound.
Table 2: Predicted ADME Properties of this compound Disclaimer: The data in this table is purely illustrative and generated from general principles of computational ADME prediction, not from specific, validated models for this compound.
| ADME Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight ( g/mol ) | 173.17 | Compliant with Lipinski's Rule (<500), favoring good absorption. |
| Lipophilicity (iLogP) | -1.2 | Low lipophilicity, suggesting good aqueous solubility but potentially low passive permeability. |
| Water Solubility | High | Favorable for formulation and absorption from the gastrointestinal tract. |
| H-Bond Donors | 1 | Compliant with Lipinski's Rule (≤5). |
| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10). |
| Topological Polar Surface Area (TPSA) | 60.9 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| GI Absorption | High (Predicted) | Based on physicochemical properties, high absorption from the gut is expected. |
| Blood-Brain Barrier (BBB) Permeation | No (Predicted) | The polarity of the molecule suggests it is unlikely to cross the BBB. |
| CYP2D6 Inhibitor | No (Predicted) | Low predicted risk of drug-drug interactions involving the CYP2D6 enzyme. |
Vii. Advanced Analytical and Spectroscopic Characterization of 2 3 Oxomorpholin 4 Yl Propanoic Acid
Chromatographic Techniques for Purity and Isomeric Separation of 2-(3-oxomorpholin-4-yl)propanoic acid
Chromatographic methods are indispensable for assessing the purity of this compound and for the separation of its stereoisomers. High-performance liquid chromatography and gas chromatography-mass spectrometry are the principal techniques employed for these purposes.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method is typically suitable for such a polar analyte. pensoft.netphmethods.net The separation is generally achieved on a C18 or a similar nonpolar stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netchemmethod.com The acidic nature of the carboxylic acid group necessitates the use of a buffer to control its ionization state and ensure good peak shape and retention time reproducibility. nih.gov
Since this compound possesses a chiral center at the C2 position of the propanoic acid moiety, the separation of its enantiomers is of significant interest. This can be accomplished using chiral HPLC, which employs a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving racemic mixtures of chiral acids. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of Propanoic Acid Derivatives
| Parameter | Typical Value |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
This table presents typical HPLC conditions for the analysis of related propanoic acid derivatives and serves as a starting point for method development for this compound.
Gas chromatography (GC) is a high-resolution separation technique, but it is generally not suitable for the direct analysis of polar and non-volatile compounds like carboxylic acids. Therefore, a derivatization step is required to convert this compound into a more volatile and thermally stable derivative. A common approach is esterification of the carboxylic acid group, for instance, by reaction with methanol in the presence of an acid catalyst to form the corresponding methyl ester. nih.gov
Once derivatized, the compound can be analyzed by GC-MS, which couples the separation power of GC with the identification capabilities of mass spectrometry. The GC separates the derivatized analyte from other volatile impurities, and the mass spectrometer provides information on its molecular weight and structure through fragmentation analysis. researchgate.net
Table 2: Representative GC-MS Parameters for the Analysis of Derivatized Carboxylic Acids
| Parameter | Typical Value |
|---|---|
| GC Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, ramped to 280 °C |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-500 |
This table provides representative GC-MS conditions for the analysis of derivatized carboxylic acids, which can be adapted for the analysis of the corresponding derivative of this compound.
Spectroscopic Methods for Structural Confirmation and Elucidation
Spectroscopic techniques are paramount for the unambiguous confirmation of the molecular structure of this compound. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared and Raman spectroscopy each provide unique and complementary structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework of this compound. researchgate.net
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the propanoic acid moiety and the morpholinone ring. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the atoms. docbrown.infochemicalbook.com For instance, the methine proton on the chiral center would likely appear as a quartet, coupled to the adjacent methyl protons.
The ¹³C NMR spectrum would show a unique resonance for each carbon atom in the molecule, with the chemical shifts indicating the electronic environment of each carbon. docbrown.info The carbonyl carbons of the carboxylic acid and the amide would resonate at the downfield end of the spectrum. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | ~12-13 | singlet |
| -CH(CH₃)- | ~4.5-5.0 | quartet |
| -N-CH₂-CH₂-O- | ~3.5-4.0 | multiplet |
| -N-CH₂-C=O | ~4.0-4.5 | multiplet |
| -CH₃ | ~1.4-1.6 | doublet |
This table presents predicted ¹H NMR chemical shifts based on known data for structurally related compounds. rsc.orgspectrabase.com
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | ~175 |
| -C=O (amide) | ~170 |
| -CH(CH₃)- | ~50-55 |
| -N-CH₂- (adjacent to O) | ~65-70 |
| -N-CH₂- (adjacent to C=O) | ~40-45 |
| -CH₃ | ~15-20 |
This table presents predicted ¹³C NMR chemical shifts based on known data for structurally related compounds. researchgate.netdocbrown.info
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In addition, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. docbrown.info For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak, followed by characteristic fragmentation pathways. docbrown.info
Key fragmentation processes would include the loss of the carboxylic acid group, cleavage of the propanoic acid side chain, and fragmentation of the morpholinone ring. researchgate.netmiamioh.edu
Table 5: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 173 | [M]⁺ |
| 128 | [M - COOH]⁺ |
| 100 | [M - CH(CH₃)COOH]⁺ |
| 86 | [Morpholinone ring fragment]⁺ |
| 45 | [COOH]⁺ |
This table outlines the expected m/z values for the molecular ion and key fragment ions of this compound based on its structure and known fragmentation patterns of similar compounds.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes. nih.govmdpi.com The spectra of this compound would be characterized by absorption bands corresponding to its carboxylic acid and morpholinone functionalities. researchgate.net
A broad O-H stretching band from the carboxylic acid dimer would be expected in the IR spectrum, along with two distinct C=O stretching bands for the carboxylic acid and the amide. nist.govkuleuven.be The C-O and N-C stretching vibrations of the morpholinone ring would also give rise to characteristic bands. mdpi.com
Table 6: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (carboxylic acid) | Stretching | 2500-3300 (broad) |
| C=O (carboxylic acid) | Stretching | 1700-1725 |
| C=O (amide) | Stretching | 1640-1680 |
| C-N | Stretching | 1200-1350 |
| C-O | Stretching | 1000-1300 |
This table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.
Crystallography and Solid-State Analysis of this compound
No X-ray diffraction data for polymorphs of this compound has been found in the current scientific literature. The study of polymorphism, where a compound exists in multiple crystalline forms, is crucial for understanding its physical properties. However, without experimental data, no information on the crystal systems, space groups, or unit cell dimensions for any potential polymorphs of this specific compound can be provided.
There are no published studies on the co-crystallization of this compound with other molecules. Co-crystallization is a technique used to form a crystalline structure containing two or more different molecules in the same crystal lattice. Similarly, no research detailing the formation and analysis of protein-ligand complexes involving this compound is currently available. Such studies are essential for understanding the compound's potential interactions with biological targets.
Research on this compound: Uncharted Territory in Chemical Biology
Despite a growing interest in the broader class of morpholine-containing compounds in medicinal chemistry, the specific chemical entity, this compound, remains a largely enigmatic molecule within the scientific literature. A thorough review of existing research databases reveals a significant lack of specific studies dedicated to this compound, precluding a detailed analysis of its biological activities and potential applications as outlined.
While the requested exploration of its integration with omics technologies, its role in novel biological pathways, and the challenges in its translational research represents a structured approach to understanding a compound's potential, the foundational research required to populate these areas is not currently available in the public domain. Searches for proteomic, metabolomic, transcriptomic, or epigenetic studies involving this compound have not yielded specific results. Similarly, its application as a chemical biology tool or its exploration in untargeted biological pathways has not been documented.
The scientific community has actively investigated various derivatives of propanoic acid and compounds featuring the morpholine (B109124) scaffold. For instance, research into other propanoic acid derivatives has identified candidates with potential anticancer and antioxidant properties. mdpi.commdpi.com Additionally, the broader family of quinolinone derivatives, which bear some structural resemblance in terms of being heterocyclic compounds, has been explored for various biological activities. nih.govresearchgate.net
However, it is crucial to emphasize that findings related to these analogous structures cannot be scientifically extrapolated to predict the specific behavior of this compound. The precise arrangement of atoms and functional groups in this molecule dictates its unique chemical and biological properties.
The absence of dedicated research on this compound means that discussions regarding its mechanistic studies, novel applications, and translational challenges would be purely speculative. The scientific method demands empirical evidence to support such claims, and for this particular compound, the necessary experiments have yet to be published.
This information gap highlights an opportunity for future research. The synthesis and subsequent biological evaluation of this compound could unveil novel activities and pathways, contributing to the broader understanding of morpholine-containing compounds in drug discovery and chemical biology. Until such primary research is conducted and published, a detailed article on its specific future directions remains beyond the scope of current scientific knowledge.
Viii. Future Directions and Unexplored Avenues in 2 3 Oxomorpholin 4 Yl Propanoic Acid Research
Challenges and Opportunities in Translational Research for 2-(3-oxomorpholin-4-yl)propanoic acid (Preclinical Focus)
Overcoming Hurdles in Preclinical Development of this compound
The journey of a novel chemical entity like this compound from laboratory synthesis to a potential therapeutic candidate is fraught with challenges. The preclinical phase is a critical bottleneck where many promising compounds fail to advance. wellcome.org For this compound, these hurdles can be anticipated across several key areas of development.
A significant challenge often lies in the optimization of the synthetic route to ensure scalability and cost-effectiveness. While initial laboratory-scale synthesis may be achievable, developing a process that can produce the compound in larger quantities with high purity is essential for extensive preclinical testing. nih.govmdpi.com Another hurdle is the comprehensive characterization of the compound's physicochemical properties, which are crucial for formulation development and understanding its behavior in biological systems.
In the realm of pharmacology, establishing a clear and robust structure-activity relationship (SAR) is paramount. This involves synthesizing and testing a variety of derivatives to understand how modifications to the this compound core affect its biological activity. mdpi.com Furthermore, identifying and validating the specific molecular target or targets of the compound is a complex process that is fundamental to understanding its mechanism of action and potential therapeutic applications. phrmafoundation.org
The preclinical development of morpholine (B109124) derivatives, such as this compound, also necessitates a thorough evaluation of their metabolic stability and pharmacokinetic profile. researchgate.net Issues such as rapid metabolism or poor absorption can limit a compound's efficacy in vivo. Overcoming these hurdles often requires iterative cycles of chemical modification and biological testing to enhance the drug-like properties of the lead compound.
A multi-target approach could also be a valuable strategy, as it may lead to more significant chemotherapeutic outcomes and reduce the likelihood of drug resistance. nih.gov The table below outlines some of the potential preclinical development hurdles and strategies to overcome them.
Interactive Data Table: Hurdles in Preclinical Development
| Development Stage | Potential Hurdle | Mitigation Strategy |
| Chemical Synthesis & Manufacturing | Difficulty in scalable and cost-effective synthesis. | Process optimization, exploration of alternative synthetic routes, and use of flow chemistry. |
| Physicochemical Characterization | Incomplete understanding of solubility, stability, and other key properties. | Thorough analytical testing, including NMR, MS, and crystallography. nih.gov |
| Pharmacology & Efficacy | Unclear structure-activity relationship (SAR) and mechanism of action. | Synthesis of a focused library of analogues, target identification studies, and in vitro/in vivo efficacy models. |
| Pharmacokinetics & Metabolism | Poor metabolic stability, low bioavailability, or unfavorable distribution. | Prodrug strategies, chemical modification to block metabolic sites, and formulation development. |
| Toxicology | Identification of off-target effects or unacceptable toxicity profile. | Early in vitro toxicity screening, predictive toxicology modeling, and detailed in vivo safety studies. |
Strategic Collaborations and Funding for this compound Research
The significant costs associated with preclinical and clinical development necessitate robust funding and collaborative efforts to advance a compound like this compound. sigmaaldrich.com The journey from a promising laboratory finding to a marketable therapeutic is a high-risk, high-reward endeavor that often requires a multi-faceted funding strategy. walshmedicalmedia.com
Strategic alliances between academic research institutions and pharmaceutical companies are crucial for leveraging complementary expertise and resources. nih.gov Academic labs often excel in early-stage discovery and target validation, while pharmaceutical companies provide the infrastructure and experience needed for later-stage development and commercialization. econstor.eu Such collaborations can take various forms, including sponsored research agreements, licensing deals, and joint ventures. pharmaceutical-technology.com
A diverse range of funding sources is available to support early-stage drug discovery. Government grants, such as those from the National Institutes of Health (NIH), are a primary source of funding for academic research. wustl.edu Non-profit foundations and disease-specific organizations also offer grants to support research in their areas of interest. wustl.eduthemarkfoundation.org For projects transitioning from academia to industry, venture capital funding and partnerships with biotech incubators and accelerators can provide the necessary capital and mentorship to reach critical development milestones. sigmaaldrich.com
The table below provides an overview of potential funding sources and collaborative models that could be pursued to advance the research and development of this compound.
Interactive Data Table: Funding and Collaboration Strategies
| Funding Source/Collaboration Model | Description | Potential Benefits for this compound Research |
| Government Grants (e.g., NIH, Wellcome Trust) | Non-dilutive funding for basic and translational research. wellcome.orgwustl.edu | Supports early-stage discovery, target validation, and mechanism of action studies. |
| Pharmaceutical & Biotech Collaborations | Partnerships with established companies for co-development or licensing. pharmaceutical-technology.com | Access to industry expertise, development infrastructure, and significant financial resources. |
| Venture Capital | Private equity financing for high-growth potential startups. | Provides capital for company formation, preclinical studies, and early clinical trials. |
| Non-Profit Foundations & Disease-Specific Organizations | Grants focused on specific therapeutic areas (e.g., cancer, infectious diseases). themarkfoundation.org | Funding for research aligned with the foundation's mission, often with access to patient networks. |
| Biotech Incubators & Accelerators | Programs that provide seed funding, lab space, and mentorship to early-stage companies. sigmaaldrich.com | Support for translating academic research into a commercial venture. |
| AI-Driven Drug Discovery Partnerships | Collaborations with companies specializing in computational chemistry and machine learning. ajbell.co.uk | Accelerates lead optimization and prediction of pharmacokinetic and toxicological properties. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-oxomorpholin-4-yl)propanoic acid, and what reaction conditions optimize yield and purity?
- Methodological Answer: The synthesis typically involves coupling morpholine derivatives with propanoic acid precursors. For example, oxidation of morpholine intermediates (e.g., using potassium permanganate or other oxidizing agents) followed by nucleophilic substitution or condensation reactions can yield the target compound. Solvent selection (e.g., ethanol, dichloromethane) and catalysts (e.g., palladium on carbon) are critical for optimizing reaction efficiency . Controlled temperatures (e.g., reflux conditions) and purification via column chromatography or recrystallization improve purity.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer:
- NMR Spectroscopy : Analyze proton environments (e.g., morpholine ring protons at δ 3.5–4.5 ppm, propanoic acid protons at δ 2.5–3.0 ppm) and carbon shifts (e.g., carbonyl carbons at ~170 ppm).
- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, O-H stretch at ~2500–3000 cm⁻¹ for carboxylic acid) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) and fragmentation patterns.
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer: The compound serves as a precursor for designing enzyme inhibitors (e.g., targeting proteases or kinases) due to its morpholine ring’s hydrogen-bonding capacity. Researchers modify its substituents to enhance bioavailability or target specificity. Biological assays (e.g., enzyme inhibition kinetics or cell viability studies) are used to validate activity .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity studies of this compound across different assay systems?
- Methodological Answer:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values under standardized conditions to compare potency.
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.
- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out assay artifacts from metabolite interference .
Q. How does the substitution pattern on the morpholine ring influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer: Substituents like electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity, enhancing reactivity in nucleophilic environments. Computational modeling (e.g., DFT calculations) predicts electronic effects, while logP measurements and solubility assays correlate structural changes with hydrophobicity and membrane permeability .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?
- Methodological Answer:
- Matrix Effects : Use isotope-labeled internal standards (e.g., deuterated analogs) to normalize LC-MS/MS data.
- Extraction Efficiency : Optimize solid-phase extraction (SPE) protocols with polar sorbents (e.g., C18 or HLB cartridges) to recover the compound from plasma or tissue homogenates .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
- Thermal Stability : Use accelerated stability studies (40–60°C) to predict shelf life.
- Light Sensitivity : Conduct photodegradation tests under UV/visible light .
Q. What computational tools are effective in predicting the binding modes of this compound to biological targets?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with proteins. Validate predictions with mutagenesis studies or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
